Methyl Homoveratrate CC50 Value in MDCK Cells: Cytotoxicity Profile for In Vitro Screening
Methyl homoveratrate exhibits low cytotoxicity in MDCK (Madin-Darby Canine Kidney) cells, with a half-maximal cytotoxic concentration (CC₅₀) greater than 158.65 μM as determined by MTT assay after 72 hours of exposure [1]. This value indicates minimal acute cytotoxicity at concentrations typically employed in in vitro pharmacology studies. In comparison, the parent compound RWJ-26240 (McN5691) is reported to exhibit nanomolar potency as a voltage-sensitive calcium channel blocker, reflecting its design as an active pharmaceutical agent [1]. The high CC₅₀ of methyl homoveratrate confirms its suitability as a non-interfering metabolite standard in bioanalytical assays.
| Evidence Dimension | Cytotoxicity (CC₅₀) in MDCK cells |
|---|---|
| Target Compound Data | CC₅₀ > 158.65 μM (72 h, MTT assay) |
| Comparator Or Baseline | RWJ-26240 (McN5691): nanomolar potency as voltage-sensitive calcium channel blocker (active pharmaceutical agent) |
| Quantified Difference | >1000-fold higher CC₅₀ relative to the nanomolar potency range of the parent drug RWJ-26240 |
| Conditions | MDCK cell line; MTT assay; 72 hours incubation; compound concentration range tested |
Why This Matters
The low cytotoxicity profile validates methyl homoveratrate's use as a metabolite standard that does not confound in vitro pharmacology readouts.
- [1] MedChemExpress (MCE). Methyl homoveratrate product page. CC₅₀ > 158.65 μM in MDCK cells. PMID: 24803363. View Source
